molecular formula C12H15NO2 B14405069 2,4-Dimethylphenyl prop-1-en-1-ylcarbamate CAS No. 88310-44-5

2,4-Dimethylphenyl prop-1-en-1-ylcarbamate

Cat. No.: B14405069
CAS No.: 88310-44-5
M. Wt: 205.25 g/mol
InChI Key: QBNGQHVYXFTNPR-UHFFFAOYSA-N
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Description

2,4-Dimethylphenyl prop-1-en-1-ylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various applications, including as pesticides, pharmaceuticals, and in organic synthesis. This compound is characterized by the presence of a 2,4-dimethylphenyl group attached to a prop-1-en-1-ylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethylphenyl prop-1-en-1-ylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethylphenyl isocyanate with prop-1-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process may include steps such as the purification of starting materials, precise control of reaction conditions, and the use of advanced separation techniques to isolate the final product. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylphenyl prop-1-en-1-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted carbamates.

Scientific Research Applications

2,4-Dimethylphenyl prop-1-en-1-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dimethylphenyl prop-1-en-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the disruption of metabolic pathways or the modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethylphenyl prop-1-en-1-ylcarbamate is unique due to its specific carbamate structure, which imparts distinct chemical and biological properties

Properties

CAS No.

88310-44-5

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

(2,4-dimethylphenyl) N-prop-1-enylcarbamate

InChI

InChI=1S/C12H15NO2/c1-4-7-13-12(14)15-11-6-5-9(2)8-10(11)3/h4-8H,1-3H3,(H,13,14)

InChI Key

QBNGQHVYXFTNPR-UHFFFAOYSA-N

Canonical SMILES

CC=CNC(=O)OC1=C(C=C(C=C1)C)C

Origin of Product

United States

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